Viosept

Description

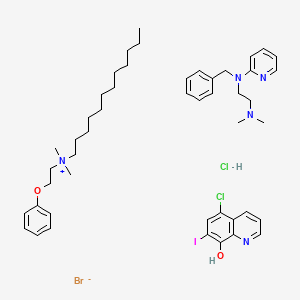

Viosept is a dermatological ointment formulated with three active pharmaceutical ingredients: domiphen bromide (a quaternary ammonium antiseptic), tripelennamine hydrochloride (an antihistamine with antipruritic properties), and clioquinol (a broad-spectrum antimicrobial agent effective against bacteria, fungi, and protozoa) . This combination targets inflammatory, allergic, and infectious skin conditions, making it a multifunctional topical therapy.

A high-performance liquid chromatography (HPLC) method was developed to quantify these components, ensuring precise quality control. The method employs an Inertsil ODS-3 column (250 × 4.6 mm, 5 μm) with gradient elution. Detection wavelengths are optimized for each compound: 310 nm for tripelennamine hydrochloride and clioquinol, and 215 nm for domiphen bromide . Extraction protocols were validated for accuracy and reproducibility:

- Domiphen bromide and clioquinol: Extracted using acetone from heated solutions.

- Tripelennamine hydrochloride: Extracted via a hexane-water system.

Validation parameters confirmed the method’s selectivity, linearity (correlation coefficients >0.999), precision (relative standard deviation <2%), and accuracy (recovery rates 98–102%) .

Properties

CAS No. |

78837-99-7 |

|---|---|

Molecular Formula |

C47H67BrCl2IN5O2 |

Molecular Weight |

1011.8 g/mol |

IUPAC Name |

N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;5-chloro-7-iodoquinolin-8-ol;dodecyl-dimethyl-(2-phenoxyethyl)azanium;bromide;hydrochloride |

InChI |

InChI=1S/C22H40NO.C16H21N3.C9H5ClINO.BrH.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;3-11H,12-14H2,1-2H3;1-4,13H;2*1H/q+1;;;;/p-1 |

InChI Key |

QTHYLCFJQKVCPX-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.Cl.[Br-] |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1.Cl.[Br-] |

Synonyms |

clioquinol - domiphen bromide - tripelennamine hydrochloride clioquinol, domiphen bromide, tripelennamine hydrochloride drug combination Viosept |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimicrobial Spectrum

- Clioquinol in this compound demonstrates broader coverage than mupirocin (Gram-positive specific) and fusidic acid (staphylococcal-focused), with efficacy against Staphylococcus aureus, Candida albicans, and Trichophyton species .

- Domiphen bromide shows comparable bactericidal activity to benzalkonium chloride but with reduced skin irritation, as validated in in vitro biofilm models .

Formulation Stability

This compound’s HPLC-validated extraction and quantification protocols ensure batch-to-batch consistency, a critical advantage over compounded formulations lacking standardized quality control .

Research Findings and Limitations

Clinical Relevance

- Synergistic effects: The combination of clioquinol and tripelennamine HCl addresses both infection and inflammation, reducing the need for multiple topical applications.

- Safety profile : Domiphen bromide’s low cytotoxicity aligns with guidelines for chronic dermatosis management .

Gaps in Evidence

- Comparative clinical trials: No head-to-head studies comparing this compound with triple-therapy analogs (e.g., creams combining antifungals + antihistamines) were identified in the provided evidence.

- Long-term resistance data: While clioquinol’s resistance rates are low, surveillance data post-2014 are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.